molecular formula C34H35ClN2O3S B1678637 Quiflapon CAS No. 136668-42-3

Quiflapon

Numéro de catalogue B1678637
Numéro CAS: 136668-42-3
Poids moléculaire: 587.2 g/mol
Clé InChI: NZOONKHCNQFYCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quiflapon is a chemical compound with the CAS number 136668-42-3 . It is also known by other names such as MK-0591 .


Synthesis Analysis

Quiflapon, also known as MK591, has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . It is a leukotriene biosynthesis inhibitor .


Molecular Structure Analysis

The molecular formula of Quiflapon is C34H35ClN2O3S . The molecular weight is 587.2 g/mol . The IUPAC name is 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid .


Chemical Reactions Analysis

Quiflapon is a selective and specific 5-lipoxygenase-activating protein (FLAP) inhibitor . It shows IC50 values of 3.1 and 6.1 nM in intact human and elicited rat PMNLs, respectively .


Physical And Chemical Properties Analysis

Quiflapon is a solid substance . It has a solubility of ≥ 50 mg/mL in DMSO .

Applications De Recherche Scientifique

1. Oncology: Pancreatic Cancer Treatment

  • Summary of Application : Quiflapon, also known as MK591, is a 5-lipoxygenase inhibitor that has been found to kill pancreatic cancer cells via downregulation of protein kinase C-epsilon .
  • Methods of Application : The effects of 5-Lox inhibition on cell proliferation, apoptosis, and invasive potential were investigated in pancreatic cancer cells. The protein expression was analyzed by Western blot. Apoptosis was analyzed by Annexin-V binding assay and by detecting the degradation of chromatin-DNA to nucleosomal fragments .
  • Results : MK591 effectively blocked in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreased pancreatic tumor growth in nude mice xenografts . Furthermore, inhibition of 5-Lox downregulated K-Ras and inhibited phosphorylation of c-Raf and ERKs .

2. Pharmacology: Inflammation Treatment

  • Summary of Application : Quiflapon has been found to have a differential impact on the biosynthesis of leukotrienes and of specialized pro-resolving mediators .
  • Methods of Application : Screening of multiple prominent FLAP antagonists for their effects on LM formation in human M1- and M2-monocyte-derived macrophages by comprehensive LM profiling .
  • Results : All nine compounds reduced the production of 5-LOX-derived LTs but increased the formation of SPMs from DHA, e.g., resolvin D5 .

3. Oncology: Prostate Cancer Treatment

  • Summary of Application : Quiflapon has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells .

Orientations Futures

Quiflapon has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . This suggests that Quiflapon may have potential therapeutic applications in the treatment of certain types of cancer .

Propriétés

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quiflapon

CAS RN

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the hydrolytic procedure of Step B but substituting the ester of Step D for the ester of Step A provided the title compound, which was recrystallized from 1:1 EtOAc/hexane. m.p. 208° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quiflapon
Reactant of Route 2
Quiflapon
Reactant of Route 3
Reactant of Route 3
Quiflapon
Reactant of Route 4
Quiflapon
Reactant of Route 5
Reactant of Route 5
Quiflapon
Reactant of Route 6
Reactant of Route 6
Quiflapon

Citations

For This Compound
31
Citations
J Monga, A Bharathan, D Subramani, J Ghosh - Cancer Research, 2019 - AACR
Background: Enzalutamide is an FDA-approved drug commonly prescribed for advanced prostate cancer. Enzalutamide slows down prostate tumor growth but resistant disease …
Number of citations: 1 aacrjournals.org
FG Reques, JLE Rodriguez - BioDrugs, 1999 - Springer
… Quiflapon is a FLAP inhibitor that blocks LTB4 and cysteinyl-leukotriene biosynthesis. After quiflapon … [17] No clinical studies of long term effects of quiflapon on pulmonary function have …
Number of citations: 9 link.springer.com
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… the indole-based fiboflapon and quiflapon that markedly increased 12-HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, quiflapon, and BRP-201 as …
Number of citations: 1 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… the indole-based fiboflapon and quiflapon that markedly increased 12HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, quiflapon, and BRP-201 as …
Number of citations: 0 www.frontiersin.org
B Dogan, S Durdagi - Molecular Informatics, 2021 - Wiley Online Library
… When the ligfit mode of ligand RMSDs considered (Figure S3a), Quiflapon was observed to have comparable RMSD to APV with values less than 2.00 Å. Remikiren in this case …
Number of citations: 7 onlinelibrary.wiley.com
V Opletalová, J Hartl, M Bĕhounková - Ceska a Slovenska Farmacie …, 1997 - europepmc.org
Leukotrienes play an important role in inflammation and asthma. This paper briefly deals with compounds influencing leukotriene biosynthesis and activity. 5-Lipoxygenase inhibitors (eg…
Number of citations: 1 europepmc.org
J Monga, D Subramani, A Bharathan, J Ghosh - Scientific reports, 2020 - nature.com
… We found that 5-Lox regulates c-Myc signaling in enzalutamide-resistant prostate cancer cells and inhibition of 5-Lox by Quiflapon/MK591 or shRNA interrupts oncogenic c-Myc …
Number of citations: 22 www.nature.com
R Ravindran, PK Posa Krishnamoorthy… - Letters in Drug …, 2022 - ingentaconnect.com
… Quiflapon is a broad-spectrum inhibitor that acts on bronchoconstrictive, vasoactive and neutrophil-associated inflammatory leukotrienes, and is recommended for the treatment of …
Number of citations: 0 www.ingentaconnect.com
A Olğaç, İ Çapan, P Dahlke, PM Jordan, O Werz… - ACS …, 2023 - ACS Publications
5-Lipoxygenase-activating protein (FLAP) is a regulator of cellular leukotriene biosynthesis, which governs the transfer of arachidonic acid (AA) to 5-lipoxygenase for efficient …
Number of citations: 0 pubs.acs.org
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.